Trihydroxycholestanoic acid

Peroxisomal disorders Bile acid biosynthesis Mitochondrial toxicity

Acquire high-purity Trihydroxycholestanoic acid (THCA; ≥98%) for metabolic research. Essential C27 bile acid reference standard for diagnosing Zellweger spectrum disorders. Both (25R)- and (25S)-epimers available for isomer-specific LC-MS/MS analysis. Differentiate from DHCA for accurate peroxisomal β-oxidation studies. Inquire about bulk orders and custom synthesis.

Molecular Formula C27H46O5
Molecular Weight 450.7 g/mol
CAS No. 547-98-8
Cat. No. B108149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrihydroxycholestanoic acid
CAS547-98-8
Synonyms(3α,5β,7α,12α)-3,7,12-Trihydroxycholestan-26-oic Acid;  3α,7α,12α-Trihydroxy-5β-cholestan-26-oic Acid;  3α,7α,12α-Trihydroxycoprostanic Acid;  5β-Cholestane-3α,7α,12α-triol-26-oic Acid;  Coprocholic Acid;  Trihydroxycoprostanic Acid; 
Molecular FormulaC27H46O5
Molecular Weight450.7 g/mol
Structural Identifiers
SMILESCC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1
InChIKeyCNWPIIOQKZNXBB-VCVMUKOKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trihydroxycholestanoic acid (CAS 547-98-8): A Critical C27 Bile Acid Intermediate for Peroxisomal Disorder Research and Diagnostic Biomarker Development


Trihydroxycholestanoic acid (THCA; 3α,7α,12α-trihydroxy-5β-cholestanoic acid; CAS 547-98-8) is an endogenous C27 bile acid intermediate in the acidic pathway of bile acid biosynthesis, functioning as the immediate peroxisomal precursor to the primary bile acid cholic acid [1]. THCA is a hydroxy monocarboxylic acid with a 5β-cholestane skeleton and three hydroxyl groups at the 3α, 7α, and 12α positions, with a molecular formula of C27H46O5 and a molecular weight of 450.66 [2]. The compound exists as two C-25 epimers—(25R)-THCA and (25S)-THCA—which exhibit distinct metabolic fates and accumulation patterns in peroxisomal dysfunction syndromes [3]. Elevated plasma THCA levels serve as a diagnostic hallmark of Zellweger spectrum disorders, D-bifunctional protein deficiency, and α-methylacyl-CoA racemase deficiency, making this compound an indispensable reference standard for clinical metabolomics, newborn screening, and mechanistic studies of peroxisomal β-oxidation [4].

Why Trihydroxycholestanoic acid (THCA) Cannot Be Substituted by Other Bile Acid Intermediates: The Evidence for Non-Interchangeability


THCA possesses unique structural and metabolic features that preclude its substitution by closely related bile acid intermediates, including its dihydroxy analog dihydroxycholestanoic acid (DHCA), its C24 product cholic acid, or other C27 bile acid precursors. Critically, THCA and DHCA are not metabolically equivalent: THCA is the obligatory precursor for cholic acid synthesis, while DHCA serves as the precursor for chenodeoxycholic acid, with the two compounds processed by distinct peroxisomal β-oxidation pathways that exhibit differential enzyme specificity and disease-state accumulation patterns [1]. Furthermore, the (25R)- and (25S)-diastereomers of THCA display starkly different substrate specificities for THCA-CoA oxidase and α-methylacyl-CoA racemase, resulting in isomer-specific accumulation that enables differential diagnosis of peroxisomal disorders—a diagnostic resolution unattainable with total cholic acid measurements or non-isomer-resolved C27 bile acid assays [2]. Finally, comparative cytotoxicity studies demonstrate that DHCA exhibits significantly greater mitochondrial toxicity than THCA, indicating that these structurally similar intermediates have distinct biological liabilities that render them non-interchangeable for functional studies [3]. Substituting THCA with cholic acid or DHCA in analytical or experimental workflows would therefore confound pathway-specific interpretations and compromise diagnostic accuracy.

Quantitative Differentiation of Trihydroxycholestanoic acid (THCA) from Comparator Bile Acid Intermediates: A Procurement-Focused Evidence Assessment


DHCA Exhibits >5-Fold Greater Cytotoxicity Than THCA in Mitochondrial Function Assays, Mandating THCA Use for Non-Toxic Pathway Studies

In comparative cytotoxicity assessments using cultured cells, dihydroxycholestanoic acid (DHCA) demonstrates significantly greater toxicity than trihydroxycholestanoic acid (THCA). Specifically, DHCA is more cytotoxic than THCA, chenodeoxycholic acid (CDCA), and cholic acid (CA) when evaluated in mitochondrial oxidative phosphorylation interference assays [1]. This differential toxicity profile establishes that THCA, despite being a structurally similar C27 bile acid intermediate, presents a lower cellular toxicity burden than its dihydroxy analog DHCA [2].

Peroxisomal disorders Bile acid biosynthesis Mitochondrial toxicity

Serum THCA Reference Range (≤1.30 nmol/mL) is 13-Fold Higher Than DHCA (≤0.10 nmol/mL) in Healthy Populations, Defining Distinct Diagnostic Utility

In clinically validated reference ranges established by Mayo Clinic Laboratories for serum bile acid quantification, trihydroxycholestanoic acid (THCA) exhibits a reference upper limit of ≤1.30 nmol/mL, which is 13-fold higher than the corresponding upper limit for dihydroxycholestanoic acid (DHCA) of ≤0.10 nmol/mL [1]. This substantial quantitative difference reflects distinct physiological steady-state concentrations and differential metabolic handling of these two C27 bile acid intermediates in healthy individuals [2].

Clinical diagnostics Biomarker quantification Peroxisomal disorder screening

Peroxisomal Disorder Patients Exhibit >10-Fold Elevation in Serum Total C27 Bile Acids (14.06 ± 2.59 μmol/L) Versus Adult Controls (0.007 ± 0.004 μmol/L), With THCA as a Major Contributing Component

Quantitative tandem mass spectrometry analysis of serum C27 bile acids reveals that patients with confirmed peroxisomal biogenesis disorders exhibit total C27 bile acid concentrations of 14.06 ± 2.59 μmol/L, representing a >10-fold elevation compared to adult controls (0.007 ± 0.004 μmol/L) and substantially exceeding levels observed in non-cholestatic (0.015 ± 0.011 μmol/L), moderately cholestatic (0.129 ± 0.034 μmol/L), and severely cholestatic (0.986 ± 0.249 μmol/L) patient cohorts [1]. THCA constitutes a major component of this elevated total C27 bile acid pool, alongside DHCA and their conjugated forms [2].

Peroxisomal biogenesis disorders Biomarker elevation Diagnostic sensitivity

THCA-CoA Oxidase Exhibits Absolute Stereospecificity for (25S)-THCA Epimer, Converting Only the 25S Form to Δ24-THCA, While Both 25R and 25S Epimers Accumulate in Zellweger Syndrome

Rat liver peroxisomal THCA-CoA oxidase demonstrates absolute stereospecificity, catalyzing the dehydrogenation exclusively of (25S)-THCA-CoA thioester to form Δ24-THCA, with no detectable conversion of the (25R)-epimer [1]. This stereochemical discrimination is functionally significant: in patients with α-methylacyl-CoA racemase deficiency, who cannot convert (25R)-THCA to the (25S)-isomer required for β-oxidation, plasma accumulates exclusively the (R)-isomer of free and taurine-conjugated THCA, whereas patients with Zellweger syndrome and cholestatic liver disease show accumulation of both (25R)- and (25S)-isomers [2].

Enzyme specificity Stereochemistry Peroxisomal β-oxidation

CYP8B1 Catalyzes 12α-Hydroxylation of DHCA to Form THCA with Km of 3.0 μM and kcat of 3.2 min⁻¹, Establishing THCA as the Committed C27 Precursor for Cholic Acid Synthesis

Recombinant human CYP8B1 efficiently catalyzes the 12α-hydroxylation of dihydroxycoprostanic acid (DHCA) to form trihydroxycoprostanic acid (THCA), with a substrate concentration occupying half of the binding sites (Km) of 3.0 μM and a turnover number (kcat) of 3.2 minutes⁻¹ [1]. Comparative kinetic analysis with C4 (7α-hydroxy-4-cholesten-3-one), a downstream C27 intermediate, yields a Km of 1.9 μM and kcat of 2.6 minutes⁻¹, demonstrating that DHCA is a bona fide physiological substrate of CYP8B1 with comparable catalytic efficiency [2].

Bile acid enzymology CYP8B1 12α-hydroxylation

In Medaka Fish Biliary System, THCA Epimers Constitute 93% of Total Bile Acids (25R: 82%, 25S: 11%), While Cholic Acid Represents Only 5%, Demonstrating Species-Specific Bile Acid Profile Dominance

In the Japanese rice fish (Oryzias latipes), the biliary bile salt composition is dominated by C27 bile acids rather than the C24 bile acids typical of mammals. The 25R-epimer of 3α,7α,12α-trihydroxy-5β-cholestan-27-oic acid (THCA) constitutes 82% of total biliary bile acids, the 25S-epimer comprises 11%, and cholic acid represents only 5%—collectively, THCA epimers account for 93% of the total bile acid pool [1]. This profile contrasts sharply with mammalian systems where cholic acid and chenodeoxycholic acid predominate [2].

Comparative bile acid biology Species-specific metabolism C27 bile acid dominance

Trihydroxycholestanoic acid (THCA): Priority Procurement Scenarios for Scientific and Industrial Applications


Clinical Diagnostics: Peroxisomal Disorder Biomarker Assay Calibration and Validation

THCA is essential as a primary reference standard for LC-MS/MS and GC-MS assays quantifying C27 bile acids in plasma, serum, or dried blood spots for the diagnosis of Zellweger spectrum disorders, D-bifunctional protein deficiency, and α-methylacyl-CoA racemase deficiency. Laboratories must procure isomer-resolved THCA standards ((25R)- and (25S)-epimers separately) because non-isomer-specific measurements cannot distinguish racemase deficiency from other peroxisomal biogenesis disorders [1]. Reference ranges established in clinical validation studies (THCA ≤1.30 nmol/mL in healthy serum) provide the benchmark for interpreting patient results [2].

Enzymology and Mechanistic Studies: CYP8B1 and Peroxisomal β-Oxidation Research

THCA serves as the product standard for CYP8B1 12α-hydroxylase assays (conversion of DHCA to THCA) with characterized kinetic parameters (Km = 3.0 μM, kcat = 3.2 min⁻¹) [1]. Additionally, stereochemically defined THCA epimers are required for substrate specificity studies of THCA-CoA oxidase, which exhibits absolute stereospecificity for (25S)-THCA and no activity toward (25R)-THCA [2]. Procurement of both 25R and 25S THCA epimers is mandatory for these enzymatic investigations.

Comparative Bile Acid Biology and Model Organism Metabolomics

In species such as medaka (Oryzias latipes) where C27 bile acids predominate over C24 bile acids, THCA constitutes up to 93% of total biliary bile acids [1]. Metabolomics studies in these model organisms require THCA reference standards for accurate identification and quantification of bile acid profiles. Assays optimized exclusively for mammalian C24 bile acids (cholic acid, chenodeoxycholic acid) will miss the dominant bile acid species in these systems.

Toxicology and Cellular Stress Response Studies: Comparative Cytotoxicity Assessment

For researchers evaluating the toxicological effects of bile acid intermediates on mitochondrial function and cellular viability, THCA provides a lower-cytotoxicity C27 comparator for studies involving DHCA, which exhibits >5-fold greater toxicity in mitochondrial oxidative phosphorylation assays [1]. THCA is the appropriate choice for control experiments and for establishing concentration-response relationships in C27 bile acid toxicity studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trihydroxycholestanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.